2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
CAS No.: 857283-68-2
Cat. No.: VC2262490
Molecular Formula: C16H20BNO2S
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857283-68-2 |
|---|---|
| Molecular Formula | C16H20BNO2S |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | 2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C16H20BNO2S/c1-11-18-14(10-21-11)12-6-8-13(9-7-12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
| Standard InChI Key | XCAUOIGPROQXRG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)C |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
The compound 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is registered with CAS number 857283-68-2 . It has several synonyms in the chemical literature, including "Thiazole, 2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-" and the shortened "2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiazole" . The compound has a defined IUPAC name of "2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole" as computed by Lexichem TK 2.7.0 . For database and reference purposes, it has also been assigned identifiers such as "DTXSID00594510" and "MFCD08060513" .
The following table provides a comprehensive overview of the compound's identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 857283-68-2 |
| IUPAC Name | 2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole |
| Molecular Formula | C16H20BNO2S |
| InChI | InChI=1S/C16H20BNO2S/c1-11-18-14(10-21-11)12-6-8-13(9-7-12)17-19-15(2,3)16(4,5)20-17 |
| InChIKey | XCAUOIGPROQXRG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)C |
Structural Characteristics
The compound features a multi-component structure with distinct functional groups. At its core is a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazole ring carries a methyl substituent at position 2 and a phenyl group at position 4 . The phenyl ring, in turn, is substituted with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position .
The boronic ester component features a boron atom attached to the phenyl ring and incorporated into a cyclic structure with two oxygen atoms and a carbon backbone containing four methyl groups. This structural arrangement creates a compound with multiple reactive sites and distinctive electronic properties.
Synthetic Applications and Reactions
Chemical Reactivity
The reactivity of 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is largely dominated by the boronic ester functionality. This group can undergo various transformations:
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Cross-coupling reactions (Suzuki-Miyaura) with aryl halides
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Oxidation to form the corresponding hydroxyl group
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Conversion to other boron species, such as trifluoroborates
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Transmetalation reactions with various metal complexes
The thiazole portion may participate in electrophilic aromatic substitution reactions, although these would be influenced by the electron-donating or withdrawing effects of the attached substituents.
Structure-Related Compounds
Comparative Analysis
Several compounds structurally related to 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole have been reported in the literature. One closely related compound is "Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide" (CAS No. 1596338-75-8). This compound differs from our target molecule by featuring an amide linkage between the thiazole and phenyl rings, resulting in a molecular formula of C17H21BN2O3S and a higher molecular weight of 344.2 g/mol.
Another related compound is "2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole," which lacks the methyl group at the 2-position of the thiazole ring. This subtle structural difference would likely affect the electronic properties and reactivity of the compound.
The following table compares the structural features of these related compounds:
Functional Comparison
The structural variations among these compounds translate into differences in their chemical and potentially biological properties. The presence or absence of the methyl group at the 2-position of the thiazole affects the electron density distribution within the heterocycle, potentially influencing its reactivity and interaction with biological targets. The amide linkage in the related compound introduces additional hydrogen bonding capabilities and alters the conformational flexibility of the molecule.
Analytical Characterization
Spectroscopic Identification
For identification and characterization purposes, 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the methyl group attached to the thiazole ring, the aromatic protons of both the thiazole and phenyl rings, and the methyl groups of the pinacol moiety.
Mass spectrometry would typically show a molecular ion peak corresponding to the calculated molecular weight of 301.2 g/mol, along with fragmentation patterns characteristic of the thiazole and boronic ester components.
Infrared spectroscopy would reveal characteristic absorption bands for the B-O bonds of the boronic ester and the C=N bond of the thiazole ring.
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